molecular formula C19H21FN2OS B3590836 [4-(4-fluorophenyl)piperazino](4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone

[4-(4-fluorophenyl)piperazino](4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone

Cat. No.: B3590836
M. Wt: 344.4 g/mol
InChI Key: CEYWCNJCKMHIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)piperazinomethanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a tetrahydrobenzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)piperazinomethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under microwave irradiation.

    Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a fluorophenyl group through a nucleophilic aromatic substitution reaction.

    Formation of the Tetrahydrobenzothiophene Moiety: The tetrahydrobenzothiophene moiety is synthesized separately and then coupled with the substituted piperazine ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group. Reagents such as sodium hydride or potassium tert-butoxide are often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products

Scientific Research Applications

Chemistry

In chemistry, 4-(4-fluorophenyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

In biological research, this compound is studied for its interactions with various biological targets. It is often used in assays to understand its binding affinity and specificity towards different receptors .

Medicine

Medically, the compound shows promise as a potential therapeutic agent. It has been investigated for its effects on neurological pathways, particularly in relation to dopamine and serotonin receptors .

Industry

In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)piperazinomethanone involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-fluorophenyl)piperazinomethanone stands out due to its unique combination of a piperazine ring, fluorophenyl group, and tetrahydrobenzothiophene moiety

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2OS/c20-14-5-7-15(8-6-14)21-9-11-22(12-10-21)19(23)17-13-24-18-4-2-1-3-16(17)18/h5-8,13H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYWCNJCKMHIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-fluorophenyl)piperazino](4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-fluorophenyl)piperazino](4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Reactant of Route 3
Reactant of Route 3
[4-(4-fluorophenyl)piperazino](4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Reactant of Route 4
[4-(4-fluorophenyl)piperazino](4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Reactant of Route 5
[4-(4-fluorophenyl)piperazino](4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Reactant of Route 6
Reactant of Route 6
[4-(4-fluorophenyl)piperazino](4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.